Acetamidopropyltrimethoxysilane
Overview
Description
Acetamidopropyltrimethoxysilane is an organosilicon compound with the molecular formula C8H19NO4Si. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and versatility .
Mechanism of Action
Target of Action
N-[3-(Trimethoxysilyl)propyl]acetamide primarily targets silica gel and fluorinated carbon nanotubes (F-CNT). It acts as an organic ligand for the surface modification of silica gel .
Mode of Action
The compound interacts with its targets through a process of surface modification. It reacts with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes . This interaction results in changes to the surface properties of the target materials.
Biochemical Pathways
It is known that the compound plays a role in the uptake of heavy metal ions when used as a ligand for silica gel . The downstream effects of this process could potentially include the removal or reduction of heavy metal ions in a given environment.
Result of Action
The molecular and cellular effects of N-[3-(Trimethoxysilyl)propyl]acetamide’s action primarily involve changes to the surface properties of its targets. For example, the compound can enhance the wettability and dispersion of silica, which in turn enhances the anti-degradation in natural rubber . Additionally, the compound’s reaction with fluorinated carbon nanotubes results in the formation of aminoalkylalkoxysilane functionalized carbon nanotubes .
Biochemical Analysis
Biochemical Properties
N-[3-(Trimethoxysilyl)propyl]acetamide plays a significant role in biochemical reactions, particularly in the modification of surfaces to enhance their interaction with biological molecules. It interacts with enzymes, proteins, and other biomolecules through its silane group, which can form covalent bonds with hydroxyl groups on surfaces. This interaction is crucial for immobilizing enzymes on surfaces, thereby enhancing their stability and activity. For instance, N-[3-(Trimethoxysilyl)propyl]acetamide can be used to modify silica surfaces, allowing for the attachment of enzymes like lipases and proteases, which are essential in various biochemical processes .
Cellular Effects
N-[3-(Trimethoxysilyl)propyl]acetamide influences various cellular processes by modifying the surfaces of biomaterials that interact with cells. It can enhance cell adhesion and proliferation by providing a favorable surface for cell attachment. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by altering the microenvironment around the cells. For example, when used in tissue engineering, N-[3-(Trimethoxysilyl)propyl]acetamide-modified scaffolds can promote the growth and differentiation of stem cells .
Molecular Mechanism
At the molecular level, N-[3-(Trimethoxysilyl)propyl]acetamide exerts its effects through the formation of covalent bonds with biomolecules. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This interaction can lead to enzyme immobilization, enhancing their catalytic efficiency and stability. Additionally, N-[3-(Trimethoxysilyl)propyl]acetamide can influence gene expression by modifying the surface properties of biomaterials, thereby affecting the cellular microenvironment and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(Trimethoxysilyl)propyl]acetamide can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture can lead to hydrolysis of the trimethoxysilyl groups, reducing its effectiveness. Long-term studies have shown that N-[3-(Trimethoxysilyl)propyl]acetamide-modified surfaces maintain their functionality for extended periods, although some degradation may occur .
Dosage Effects in Animal Models
The effects of N-[3-(Trimethoxysilyl)propyl]acetamide in animal models vary with dosage. At low doses, it can enhance the biocompatibility of implants and promote tissue integration. At high doses, it may exhibit toxic effects, including inflammation and cytotoxicity. Studies have shown that there is a threshold beyond which the beneficial effects are outweighed by adverse reactions, emphasizing the importance of optimizing dosage for specific applications .
Metabolic Pathways
N-[3-(Trimethoxysilyl)propyl]acetamide is involved in metabolic pathways related to its degradation and interaction with biomolecules. The compound can be metabolized by hydrolysis, leading to the formation of silanols and methanol. Enzymes such as esterases may facilitate this process. The interaction of N-[3-(Trimethoxysilyl)propyl]acetamide with metabolic enzymes can also affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, N-[3-(Trimethoxysilyl)propyl]acetamide is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is crucial for its effectiveness in modifying surfaces and interacting with cellular components .
Subcellular Localization
N-[3-(Trimethoxysilyl)propyl]acetamide is localized in specific subcellular compartments depending on its interactions with targeting signals and post-translational modifications. It can be directed to organelles such as the endoplasmic reticulum or the cell membrane, where it exerts its effects on cellular function. The subcellular localization of N-[3-(Trimethoxysilyl)propyl]acetamide is essential for its role in modifying biomaterials and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamidopropyltrimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetamidopropyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane networks.
Substitution: Formation of substituted organosilicon compounds.
Scientific Research Applications
Acetamidopropyltrimethoxysilane has a wide range of scientific research applications:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Employed in the functionalization of biomolecules and the development of biosensors.
Medicine: Utilized in drug delivery systems and the development of medical implants.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar structure but contains an ethylenediamine group instead of an acetamide group.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of an acetamide group.
N-(Trimethylsilyl)acetamide: Contains a trimethylsilyl group instead of a trimethoxysilyl group.
Uniqueness
Acetamidopropyltrimethoxysilane is unique due to its ability to form stable siloxane networks and its versatility in various applications. Its structure allows for easy modification and functionalization, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-(3-trimethoxysilylpropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4Si/c1-8(10)9-6-5-7-14(11-2,12-3)13-4/h5-7H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLQREJGIDQFJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611562 | |
Record name | N-[3-(Trimethoxysilyl)propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57757-66-1 | |
Record name | N-[3-(Trimethoxysilyl)propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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